molecular formula C8H10BrNO B13507502 2-(1-Aminoethyl)-4-bromophenol

2-(1-Aminoethyl)-4-bromophenol

Cat. No.: B13507502
M. Wt: 216.07 g/mol
InChI Key: WPXYTMUWZPNGLQ-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-bromophenol (C8H10BrNO, MW: 216.07 g/mol) is a chiral chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure incorporates two key functional motifs: a phenolic hydroxyl group and a chiral 1-aminoethyl side chain, which together make it a versatile precursor for the development of biologically active molecules. The bromine atom on the aromatic ring acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for creating diverse chemical libraries . The chiral 1-aminoethyl group is a critical structural feature found in numerous pharmaceutical agents and is essential for achieving high affinity and selectivity towards biological targets . This stereochemical center means that the (R)- and (S)-enantiomers can exhibit vastly different biological activities, making them crucial for studying structure-activity relationships in drug discovery . Furthermore, synthetic bromophenol derivatives have demonstrated potent inhibitory effects on metabolic enzymes such as human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE) . These enzymes are important therapeutic targets for conditions including glaucoma, epilepsy, and neurodegenerative diseases like Alzheimer's, highlighting the potential research value of this compound class in developing new therapeutic strategies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminoethyl)-4-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXYTMUWZPNGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Aminoethyl 4 Bromophenol and Analogues

General Principles of Phenol (B47542) Aminoethylation

The introduction of an aminoethyl group onto a phenol ring, a process known as aminoethylation, is a key transformation in the synthesis of the target molecule. This falls under the broader category of aminomethylation reactions, which have seen significant advancements. A primary strategy involves the ortho-selective functionalization of phenols.

Recent progress has highlighted methods such as copper(II)-catalyzed aerobic ortho-aminomethylation, which allows for the direct coupling of free phenols with potassium aminomethyltrifluoroborates. scientificlabs.co.uk This approach is valued for its high regioselectivity for the ortho position, proceeding under mild conditions and tolerating a variety of functional groups. scientificlabs.co.uk The mechanism is often proposed to involve a single-electron transfer radical coupling process. scientificlabs.co.uk Other catalytic systems, including those based on vanadium, have also been developed for the direct ortho-aminomethylation of phenols with aniline (B41778) derivatives. sigmaaldrich.com Furthermore, biocatalytic strategies are emerging as powerful tools for the asymmetric synthesis of related compounds, offering high selectivity in aqueous systems. smolecule.com These general principles form the basis for developing specific routes to 2-(1-Aminoethyl)-4-bromophenol.

Multi-Step Organic Synthesis Approaches

Creating a molecule with the specific functionality and substitution pattern of this compound necessitates a multi-step synthesis. chemimpex.comchemicalbook.com This approach involves a sequence of reactions where the product of one step becomes the starting material for the next, progressively building the target structure. chemicalbook.comcymitquimica.com Such a strategy allows for the careful introduction of functional groups and the use of protecting groups to prevent unwanted side reactions. cymitquimica.com The synthesis of complex molecules, from pharmaceuticals to materials, often relies on these meticulously designed reaction sequences. chemimpex.comchemicalbook.com

2-Nitro-4-bromophenol: This compound is a common and logical precursor. The synthesis plan typically involves the reduction of the nitro group to an amine. For instance, treating 4-bromo-2-nitrophenol (B183274) with a reducing agent like hydrogen gas over a rhodium on carbon (Rh/C) catalyst in a solvent such as tetrahydrofuran (B95107) (THF) effectively converts it to 2-amino-4-bromophenol. chemicalbook.com This aminophenol is a key intermediate, one step closer to the final product.

4-Bromo-2-aminophenol: Using this compound directly shortens the synthetic sequence. chemicalbook.com The primary challenge then becomes the introduction of the 1-aminoethyl group at the 2-position of the phenol ring. This could potentially be achieved through a Friedel-Crafts-type acylation with an appropriate two-carbon electrophile at the ortho-position relative to the hydroxyl group, followed by reductive amination to form the chiral amine.

2-Bromo-5-fluorophenol: This aryl-fluorinated building block offers a different strategic approach. It is a versatile chemical known to participate in nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its conversion to this compound would require a more complex, multi-step pathway involving functional group interconversion, potentially including the removal of the fluorine atom and the introduction of the aminoethyl side chain at the correct position. Its utility lies in its potential for creating diverse analogues through its reactive halogen sites.

The successful execution of a multi-step synthesis hinges on the appropriate selection of reagents and the precise control of reaction conditions. For the conversion of a precursor like 4-bromo-2-nitrophenol, key reagents include catalysts for hydrogenation (e.g., Rh/C, Pd/C) and a source of hydrogen. chemicalbook.com

Subsequent steps to introduce the aminoethyl side chain might involve:

Acylating agents: Acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst for Friedel-Crafts acylation.

Reducing agents: For reductive amination, reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are common.

Protecting groups: The phenol's hydroxyl group or the synthesized amino group may need to be temporarily protected to prevent them from interfering with subsequent reactions. cymitquimica.com Common protecting groups for phenols include methoxymethyl (MOM) ether, which can be installed using MOMCl and a base like sodium hydride.

Reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.

Temperature and solvent choice are critical parameters that can significantly influence reaction rate, yield, and selectivity. Many organometallic reactions and steps involving strong bases or reactive intermediates are conducted at low temperatures (e.g., -78 °C) to enhance control and prevent decomposition. For example, the demethylation of a methoxy-substituted precursor to yield a phenol using boron tribromide is often initiated at -20 °C.

The solvent system must be chosen to dissolve the reactants and reagents while remaining inert under the reaction conditions. Common solvents in such syntheses include:

Aprotic polar solvents: Tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are widely used for their ability to dissolve a range of organic compounds and their relative inertness. chemicalbook.com

Nonpolar solvents: Toluene is often used, particularly in reactions that require higher temperatures.

The efficiency and outcome of each synthetic step are directly tied to the careful optimization of these conditions.

Stereoselective and Asymmetric Synthesis Strategies

The target molecule, this compound, contains a chiral center at the carbon atom bearing the amino group. Therefore, controlling the stereochemistry to produce a specific enantiomer (either (R) or (S)) is of paramount importance. Asymmetric synthesis aims to create this chirality in a controlled manner, yielding an enantiomerically enriched product.

Numerous strategies have been developed for the asymmetric synthesis of α-chiral amines. These methods often rely on either using a chiral starting material or, more commonly, employing a chiral catalyst or auxiliary to guide the reaction towards the desired stereoisomer. Key approaches include the asymmetric hydrogenation of imines, enantioselective reductive amination of ketones, and the addition of organometallic reagents to chiral N-sulfinylimines.

Catalysis is at the heart of modern asymmetric synthesis, providing efficient pathways to enantiopure compounds. The direct catalytic asymmetric synthesis of α-chiral primary amines is a highly sought-after transformation.

Transition Metal Catalysis: This is arguably the most widely used method. Chiral complexes of metals like iridium, rhodium, and ruthenium have proven highly effective for the asymmetric hydrogenation of prochiral imines and the reductive amination of ketones. These catalysts typically incorporate chiral ligands, such as chiral phosphines, which create a chiral environment around the metal center, forcing the reaction to proceed with high enantioselectivity.

Biocatalysis: Enzymes are increasingly used as catalysts for asymmetric synthesis. Transaminases, for example, can convert a ketone into a chiral amine with exceptional enantioselectivity, inspired by natural biological processes. This biomimetic approach offers the advantages of mild reaction conditions and high stereocontrol.

Organocatalysis: Small organic molecules can also act as chiral catalysts. Chiral phosphoric acids, for instance, have been used to catalyze the reductive amination of ketones, providing a metal-free alternative for the synthesis of chiral amines.

The selection of the catalytic system is crucial and depends on the specific substrate and desired outcome. The table below summarizes some catalytic approaches for synthesizing chiral amines.

Catalytic ApproachCatalyst TypeTypical ReactionReference
Asymmetric HydrogenationIridium or Ruthenium complexes with chiral phosphine (B1218219) ligandsReduction of prochiral imines
Asymmetric Reductive AminationRuthenium complexes, Chiral Phosphoric AcidsKetone + Ammonia (B1221849) source + Reducing agent
Asymmetric HydroalkylationNickel complex with chiral ligandCoupling of enecarbamates and alkyl halides
Biocatalytic TransaminationEngineered Transaminase EnzymesKetone + Amine donor
Biocatalytic N-H InsertionEngineered Myoglobin VariantsCarbene insertion into an N-H bond

Catalytic Systems in Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of this compound, various catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, provide powerful tools for constructing the key C-N bond and establishing the desired stereochemistry.

Transition metals are widely used to catalyze a vast array of chemical transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations, which are relevant to the synthesis of substituted phenylethylamines. mdpi.com

Palladium (Pd): Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst extensively used for hydrogenation reactions. samaterials.com This includes the reduction of nitro groups to amines and the reductive amination of ketones, both potential steps in a synthetic route to the target molecule. samaterials.comgoogle.com Furthermore, palladium catalysts are pivotal in C-N bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination) and C-H activation/functionalization processes. nih.govnih.gov For example, palladium complexes can catalyze the cyclization of phenylethylamine derivatives to form indolines, demonstrating their ability to mediate complex C-H functionalization. rsc.org

Rhodium (Rh): Rhodium on carbon (Rh/C) is another highly effective hydrogenation catalyst. It has been specifically noted for its use in the catalytic transfer hydrogenation of nitroaromatics to produce aminophenols. researchgate.netgoogle.comgoogle.com Rhodium catalysts are also employed in reactions that form C-N bonds, such as in carbene N-H insertion reactions. uninsubria.itnih.gov

Nickel (Ni): Nickel catalysts, particularly Raney Nickel, are cost-effective alternatives for catalytic reductions and hydrogenations, similar to Pd and Pt catalysts. google.com They are active in the reduction of nitriles and nitro groups and in reductive amination.

Copper (Cu): Copper catalysts are valuable for various transformations. They can be used in Ullmann-type C-O and C-S bond-forming reactions to synthesize phenol derivatives. beilstein-journals.org Copper has also been used to promote asymmetric A3 coupling reactions (aldehyde, alkyne, amine) to afford chiral secondary amines. researchgate.net Additionally, a patent describes a green bromination method for aromatic compounds using copper nitrate (B79036) as a catalyst. google.com

Table 2: Selected Transition Metal-Catalyzed Reactions Relevant to Phenylethylamine Synthesis

Catalyst SystemReaction TypeSubstrate ExampleProduct Type
Pd/C, H₂ HydrogenationSubstituted NitroareneSubstituted Aniline
Rh/C, Hydrazine Transfer HydrogenationNitrobenzenep-Aminophenol researchgate.net
Pd(OAc)₂, Ligand C-H AminationPhenylethylamine derivativeIndoline rsc.org
CuSO₄/NaI A3 CouplingAldehyde, Alkyne, AmineChiral Propargylamine researchgate.net
Cu(NO₃)₂, HBr, O₂ Aerobic BrominationActivated Aromatic RingBromoaromatic google.com

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often with high stereoselectivity. beilstein-journals.org This field has emerged as a powerful complement to metal catalysis and biocatalysis, avoiding issues of metal toxicity and catalyst expense. rsc.org

For the synthesis of chiral amines like this compound, a key organocatalytic strategy is the asymmetric reduction of a prochiral ketimine precursor. Chiral phosphoric acids (CPAs), derived from BINOL, are highly effective catalysts for this type of transformation. rsc.org In a typical reaction, the CPA protonates the imine, activating it for reduction by a hydride source like a Hantzsch ester. The chiral environment of the catalyst guides the hydride addition to one face of the imine, resulting in an enantiomerically enriched amine. rsc.org

Another important approach is organocatalytic reductive amination, where a ketone and an amine react in the presence of an organocatalyst and a reducing agent to directly form a chiral amine. rsc.org This bypasses the need to pre-form and isolate the often-unstable imine intermediate. rsc.org Chiral amines themselves, including derivatives of 1-phenylethylamine (B125046), can also serve as organocatalysts or be incorporated into more complex catalytic scaffolds. mdpi.commdpi.com Recently, a heterogeneous organocatalyst consisting of 4-(2-aminoethyl)-morpholine supported on silica (B1680970) has been developed for the synthesis of polyhydroquinolines, showcasing the move towards recyclable, environmentally friendly catalyst systems. nih.gov

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. mdpi.com For the synthesis of chiral amines, ω-transaminases (ω-TAs or ATAs) are particularly powerful biocatalysts. nih.govscispace.com These enzymes catalyze the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to a prochiral ketone acceptor. nih.govnih.gov

The asymmetric synthesis of (S)- or (R)-2-(1-Aminoethyl)-4-bromophenol could be achieved by reacting the corresponding prochiral ketone, 1-(4-bromo-2-hydroxyphenyl)ethan-1-one, with a suitable amino donor in the presence of an (S)- or (R)-selective ω-transaminase.

Key features of ω-transaminase-mediated synthesis include:

High Enantioselectivity: Enzymes can produce amines with excellent enantiomeric excess (>99% ee is common). nih.gov

Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH. nih.gov

Sustainability: Enzymes are derived from renewable resources and are biodegradable, aligning with green chemistry principles. mdpi.com

Despite their advantages, challenges exist, such as unfavorable reaction equilibria and product inhibition. nih.govnih.govbohrium.com Strategies to overcome these limitations include using a large excess of the amino donor, removing the ketone byproduct (e.g., pyruvate) using a secondary enzyme system like lactate (B86563) dehydrogenase (LDH), or employing immobilized enzymes in continuous flow reactors. nih.govbohrium.com

Table 3: Approaches for Chiral Amine Synthesis using ω-Transaminases

ApproachDescriptionKey Advantage
Asymmetric Synthesis A prochiral ketone is converted directly into a single enantiomer of a chiral amine. mdpi.com100% theoretical yield of the desired enantiomer.
Kinetic Resolution One enantiomer of a racemic amine is selectively deaminated by the enzyme, leaving the other enantiomer enriched. mdpi.comCan be used when the corresponding ketone is not readily available.
Deracemization A combination of two enzymes or a single enzyme with racemizing conditions is used to convert a racemic amine completely into a single enantiomer. mdpi.comOvercomes the 50% yield limit of kinetic resolution.

Green Chemistry Principles in Synthetic Route Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org Applying these principles to the synthesis of this compound involves evaluating the entire synthetic route for atom economy, energy efficiency, use of renewable feedstocks, and environmental impact. acs.orgresearchgate.net

For a molecule containing a bromine atom, the bromination step itself is a key target for green innovation. Traditional bromination often uses molecular bromine, which is hazardous and has a low atom economy. researchgate.net Sustainable bromination methods seek to replace Br₂ with safer bromine sources like HBr or NaBr, coupled with an oxidant, in greener solvents. rsc.orgacs.org Catalytic systems using copper nitrate with HBr and molecular oxygen as the oxidant represent a high atom-economy approach. google.com

Other principles relevant to this synthesis include:

Catalysis: Using catalytic reagents (as discussed in section 2.4) is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.org

Reduce Derivatives: Avoiding the use of protecting groups simplifies synthesis and reduces waste, a key advantage of biocatalytic routes where enzyme specificity often makes protecting groups unnecessary. acs.org

Atom Economy: Designing syntheses to maximize the incorporation of all reactant materials into the final product. acs.org Asymmetric synthesis using transaminases, for example, is highly atom-economical.

A major focus of green chemistry is replacing volatile organic compounds (VOCs) with safer, more sustainable solvents. acs.orgsemanticscholar.org Solvents constitute a large portion of the waste generated in pharmaceutical and fine chemical synthesis. acs.org

For the synthesis of this compound and its intermediates, several classes of green solvents can be considered:

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. It is the required medium for many biocatalytic transformations. mdpi.com Some bromination reactions have also been successfully performed in water, simplifying workup and reducing environmental impact. rsc.org

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors (e.g., urea) and acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. derpharmachemica.com They are often biodegradable, have low volatility, and can be recycled. DES have been used as effective media for N-alkylation reactions in pharmaceutical synthesis. derpharmachemica.comua.es

Bio-based Solvents: Solvents derived from renewable biomass are gaining traction. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a more stable and less water-miscible alternative to THF, and Cyrene™ (dihydrolevoglucosenone), derived from cellulose. acs.org These solvents are being assessed and adopted in various synthetic procedures, including those involving organometallics and organocatalysis. acs.org

The choice of solvent is critical and must be compatible with the specific reaction chemistry, but prioritizing these greener alternatives can significantly reduce the environmental footprint of the synthesis. semanticscholar.org

Catalyst Recyclability and Efficiency

The economic and environmental viability of synthesizing aminophenol derivatives is greatly enhanced by the use of efficient and recyclable catalysts. Heterogeneous catalysts are particularly favored because they can be easily separated from the reaction mixture and reused over multiple cycles.

Magnetic nanoparticles have emerged as a robust support for catalytic metals, offering excellent recyclability. For instance, a novel Fe₃O₄@NC@Pt catalyst, featuring platinum on a nitrogen-doped carbon magnetic core-shell structure, has demonstrated high activity and selectivity in the hydrogenation of nitroarenes, especially those containing halogen and carbonyl groups. mdpi.com This catalyst can be reused at least ten times without a significant drop in its catalytic activity. mdpi.comresearchgate.net Similarly, gold nanoparticles immobilized on pectin-modified magnetic nanoparticles (Fe₃O₄/Pectin/Au) have been used for the reduction of nitroarenes and can be recycled up to 11 times without considerable loss of reactivity. researchgate.net Another approach involves alumina-supported Fe₃O₄ nanoparticles, which are stable and can be used in continuous flow reactors for over 10 hours without significant leaching of the active material. nih.gov

Bimetallic nanoparticles often exhibit synergistic effects, leading to enhanced catalytic performance. For example, bimetallic CuₓNi₁₋ₓ nanoparticles derived from metal-organic frameworks (MOFs) showed excellent activity and could be recycled for up to five cycles in the transfer hydrogenation of 4-nitrophenol (B140041). asianpubs.orgresearchgate.net Reduced graphene oxide (RGO) has also been used as a support for AgₓNi₁₀₀₋ₓ alloy nanoparticles, which demonstrated remarkable catalytic activity and excellent recycling stability. rsc.org

The choice of catalyst and support significantly impacts efficiency. Studies comparing various transition metal catalysts (Pt, Pd, Ni, Rh, Ru) for the hydrogenation of p-nitrophenol found that 1% Platinum on carbon (Pt/C) exhibited the highest activity. acs.org The efficiency of these catalytic systems is often evaluated by their turnover frequency (TOF) and the percentage of product conversion over time and successive cycles.

Below is a table summarizing the performance and recyclability of various catalysts used in the reduction of nitroarenes to anilines, a key step in aminophenol synthesis.

Table 1: Comparison of Recyclable Catalysts in Nitroarene Reduction

Catalyst Support/Core Reusability Key Findings Reference
Pt Fe₃O₄@NC ≥ 10 cycles High selectivity for halogenated nitroarenes. mdpi.comresearchgate.net
Au Fe₃O₄/Pectin 11 cycles No considerable loss in reactivity. researchgate.net
Fe₃O₄ Al₂O₃ > 10 hours (flow) Stable in continuous flow with minimal leaching. nih.gov
CuₓNi₁₋ₓ MOF-74 5 cycles Synergistic effect enhances catalytic activity. asianpubs.orgresearchgate.net
AgₓNi₁₀₀₋ₓ RGO High Composition-dependent activity. rsc.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like aminophenol analogues from simple starting materials in a single step. nih.gov This approach reduces waste, saves time, and simplifies purification processes, aligning with the principles of green chemistry. nih.gov

MCRs are versatile and can be used to construct a wide variety of heterocyclic and polysubstituted compounds. researchgate.netnih.gov For instance, the synthesis of polysubstituted 2-aminopyrroles has been achieved through a one-pot reaction involving aldehydes, N-sulfonamido-acetophenones, and activated methylene (B1212753) compounds. nih.gov Iron(III) salts have been used to promote a one-pot, three-component reaction between an electron-rich phenol, an aldehyde, and an alkene to generate benzopyrans via an ortho-quinone methide intermediate. nih.gov This strategy is notable for its use of readily available starting materials and scalability. nih.gov

The Ugi four-component reaction (U-4CR) is another prominent MCR that demonstrates extraordinary functional group tolerance. nih.gov A variation known as the Ugi-Smiles reaction substitutes the typical carboxylic acid component with an electron-deficient phenol, expanding the range of accessible structures. nih.gov Similarly, the Bargellini reaction can be employed, reacting phenols with acetone (B3395972) and chloroform (B151607) under basic conditions to yield α-aryloxy-isobutyric acids. mdpi.com

Microwave irradiation can further enhance the efficiency of MCRs, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.net For example, a library of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines was prepared in high purity using a microwave-assisted one-pot, three-component synthesis. researchgate.netrsc.org

These examples highlight the power of MCRs to rapidly build molecular complexity from simple precursors, providing a convergent and efficient pathway to substituted phenols and their derivatives.

Synthesis of Structural Precursors and Intermediates

A fundamental step in the synthesis of many aminophenol compounds is the reduction of a corresponding nitrophenol. The catalytic hydrogenation of a nitrophenol to an aminophenol is a widely used and efficient method. acs.orgacs.org For example, 4-aminophenol (B1666318) is commercially produced from 4-nitrophenol through this process. atamanchemicals.com

This reaction is typically carried out using a heterogeneous catalyst, with transition metals like platinum, palladium, nickel, and rhodium supported on materials such as carbon (C), alumina (B75360) (Al₂O₃), or silica being common choices. acs.orgacs.org The choice of catalyst is crucial; a comparative study showed that for the hydrogenation of p-nitrophenol, the catalytic activity followed the order Pt > Pd > Ni > Rh > Ru. acs.org The reaction is often performed in a slurry reactor under a hydrogen atmosphere. acs.org For the synthesis of 2-amino-4-bromophenol, a precursor to the target compound, 4-bromo-2-nitrophenol is hydrogenated using a rhodium on carbon (Rh/C) catalyst, achieving a near-quantitative yield. chemicalbook.com

An alternative to using gaseous hydrogen is catalytic transfer hydrogenation (CTH), which employs a hydrogen donor molecule. nih.gov Formic acid and its salts are effective hydrogen donors for the reduction of aromatic nitro compounds in the presence of a palladium-based catalyst. beilstein-journals.org This method can be highly efficient, with complete conversion of p-nitrophenol to p-aminophenol achievable in less than 15 seconds in a continuous flow reactor. beilstein-journals.org Ammonia borane (B79455) is another hydrogen source used for the transfer hydrogenation of 4-nitrophenol over bimetallic nanoparticles. asianpubs.orgresearchgate.net

The reaction kinetics can be influenced by various parameters, including solvent polarity, catalyst loading, hydrogen pressure, and temperature. acs.org A Langmuir-Hinshelwood type kinetic model has been successfully used to describe the hydrogenation of p-nitrophenol. acs.orgscispace.com

Table 2: Conditions for Nitrophenol Hydrogenation

Nitrophenol Precursor Catalyst Hydrogen Source Product Yield Reference
4-Bromo-2-nitrophenol 5% Rh/C H₂ gas 2-Amino-4-bromophenol 99% chemicalbook.com
p-Nitrophenol 1% Pt/C H₂ gas p-Aminophenol High acs.org
p-Nitrophenol Porous PdO Formic Acid p-Aminophenol 100% beilstein-journals.org
p-Nitrophenol Ni/C H₂ gas p-Aminophenol 97.7% (conversion) researchgate.net

Once a primary intermediate like an aminophenol is formed, derivatization strategies are employed to construct the final target molecule. These strategies involve chemical modifications of the functional groups, such as the amino (-NH₂) and hydroxyl (-OH) groups.

Aminophenols are versatile intermediates because they contain both nucleophilic amino and hydroxyl groups. researchgate.netaber.ac.uk This dual reactivity allows for selective modifications. For instance, the amino group can undergo reactions such as acylation or amide coupling. The synthesis of paracetamol (acetaminophen) is a classic example where the amino group of 4-aminophenol is acetylated using acetic anhydride. aber.ac.uk In more complex syntheses, amide coupling reactions are used to link aminophenol intermediates to other molecular fragments, often carboxylic acids, to build larger structures. nih.gov

The hydroxyl group can be alkylated or used in other coupling reactions. For example, the synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate for the drug adapalene, involves the Friedel-Crafts alkylation of 4-bromophenol (B116583) with 1-adamantanol, catalyzed by an ion-exchange resin. chemsrc.com

In multistep syntheses, it is often necessary to protect one of the functional groups while reacting the other. For example, a Boc (tert-butyloxycarbonyl) protecting group can be added to an amine to prevent it from reacting during a subsequent step, and then later removed under acidic conditions to restore the amine functionality. nih.gov

These derivatization steps are crucial for assembling the final architecture of complex molecules like this compound, where both the amino and phenol functionalities are specifically substituted.

Chemical Reactivity and Derivatization Studies

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(1-Aminoethyl)-4-bromophenol is a key site for various chemical transformations, including oxidation, etherification, and esterification.

Oxidation Reactions

The oxidation of phenols can lead to the formation of quinones, which are dicarbonyl compounds. openstax.org While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the general reactivity of phenols suggests it would be susceptible to oxidation. openstax.org The presence of the activating hydroxyl group makes the aromatic ring electron-rich and thus prone to oxidation. openstax.orgmlsu.ac.in Common oxidizing agents for phenols include sodium dichromate (Na₂Cr₂O₇), chromic acid, and Fremy's salt ((KSO₃)₂NO). openstax.org The oxidation of substituted phenols can be influenced by the nature and position of the substituents on the aromatic ring. nih.gov In the case of 2-aminophenols, oxidation can lead to the formation of colored polymeric quinoid structures. chemcess.com For instance, oxidation of 2-aminophenol (B121084) with iron(III) chloride can yield 2-aminophenoxazin-3-one. chemcess.com

Etherification and Esterification

The phenolic hydroxyl group can undergo etherification and esterification reactions to form ethers and esters, respectively. These reactions typically involve the reaction of the phenol (B47542) with an alkyl halide or an acyl halide/anhydride (B1165640). The reactivity of the phenolic hydroxyl group can be enhanced by converting it to a phenoxide ion using a base, which increases its nucleophilicity. researchgate.net

Table 1: Examples of Etherification and Esterification Reactions of Phenols

Reaction TypeReagentProduct Type
EtherificationAlkyl Halide (e.g., CH₃I)Aryl Ether
EsterificationAcyl Halide (e.g., CH₃COCl)Aryl Ester
EsterificationAcid Anhydride (e.g., (CH₃CO)₂O)Aryl Ester

Reactivity of the Aminoethyl Moiety

The aminoethyl group presents a primary amine, which is a versatile functional group for a variety of chemical modifications.

Alkylation and Acylation Reactions

The primary amine of the aminoethyl moiety is nucleophilic and can readily undergo alkylation and acylation reactions. Friedel-Crafts alkylation and acylation are classic examples of such transformations on aromatic systems, though direct application to the amino group involves different mechanisms. youtube.comyoutube.com Alkylation can be achieved using alkyl halides, while acylation is typically performed with acyl chlorides or anhydrides. These reactions lead to the formation of secondary or tertiary amines and amides, respectively.

Formation of Schiff Bases and Related Imines

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.nethilarispublisher.com This condensation reaction is typically carried out under mild conditions, sometimes with acid or base catalysis. nih.gov Schiff bases are valuable intermediates in organic synthesis and are known for their biological activities. researchgate.netresearchgate.net The formation of the imine is often reversible and can be influenced by the reaction conditions. hilarispublisher.com

Table 2: Synthesis of Histamine Schiff Bases nih.gov

Aldehyde ReactantProductYield (%)
Pentanal2-(1H-imidazol-4-yl)-N-pentylideneethanamine (H1)55
Benzoic acid derivative2-(((2-(1H-imidazol-4-yl)ethyl)imino)methyl)benzoic acid) (H17)68
Benzonitrile derivative4-(((2-(1H-imidazol-4-yl)ethyl)imino)methyl)benzonitrile (H19)85

Amide and Sulfonamide Formation

The amino group can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form amides and with sulfonyl chlorides to form sulfonamides. figshare.comnih.gov These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates. figshare.comnih.gov The synthesis of sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring in this compound is a key functional group that allows for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the phenol ring, namely the hydroxyl and the 1-aminoethyl groups.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by strongly electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. libretexts.orglibretexts.org This is because the attack of a nucleophile on the electron-rich aromatic ring is energetically unfavorable. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. masterorganicchemistry.com

In the case of this compound, the presence of the electron-donating hydroxyl and aminoethyl groups on the aromatic ring makes it less susceptible to classical SNAr reactions. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to factors like resonance stabilization and the sp2-hybridized state of the carbon attached to the halogen. doubtnut.com For SNAr to occur, the aromatic ring needs to be electron-poor. masterorganicchemistry.com The rate of reaction in nucleophilic aromatic substitution is often dependent on the nature of the leaving group, with the order of reactivity typically being F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.comstackexchange.com

However, under specific conditions, such as the use of very strong nucleophiles or the presence of a catalyst, nucleophilic substitution at the bromine-bearing carbon may be achieved. The reactivity could be enhanced if the amino and hydroxyl groups are modified or if the reaction conditions are tailored to overcome the high activation energy.

The aryl bromide moiety of this compound is well-suited for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.commdpi.com This reaction is widely used to form carbon-carbon bonds. yonedalabs.com For this compound, the aryl bromide can be coupled with a variety of boronic acids or their esters.

A general scheme for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

  • R-B(OR')2 + Ar-Br --(Pd catalyst, Base)--> R-Ar
  • Studies on similar substrates, such as the coupling of 4-bromophenol (B116583) with phenylboronic acid, have demonstrated the feasibility of this reaction, achieving high conversion and selectivity. bcrec.idresearchgate.net The choice of catalyst, base, and solvent is critical for optimizing the reaction conditions. rsc.org

    Heck Reaction

    The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans product. organic-chemistry.org The reactivity of the aryl halide in the Heck reaction generally follows the order: I > Br > Cl. fu-berlin.de

    For this compound, the aryl bromide can react with various alkenes to introduce a vinyl group onto the aromatic ring. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, would need to be optimized for this specific substrate. fu-berlin.deresearchgate.net

    Sonogashira Coupling

    The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

    The aryl bromide of this compound can be coupled with terminal alkynes to introduce an alkynyl substituent. The reaction is typically performed in the presence of a base, such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reactivity of the aryl halide is generally I > Br > Cl. nih.gov

    Table 1: Overview of Potential Cross-Coupling Reactions with this compound

    ReactionCoupling PartnerCatalyst SystemProduct Type
    Suzuki-Miyaura CouplingBoronic acid or esterPalladium catalyst, BaseAryl-substituted phenol
    Heck ReactionAlkenePalladium catalyst, BaseVinyl-substituted phenol
    Sonogashira CouplingTerminal alkynePalladium catalyst, Copper co-catalyst, BaseAlkynyl-substituted phenol

    Advanced Spectroscopic and Structural Characterization in Research

    Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

    Molecular Weight Confirmation and Elemental Composition

    The confirmation of the molecular structure of 2-(1-Aminoethyl)-4-bromophenol begins with the determination of its molecular weight and elemental composition. Based on its chemical structure, the molecular formula is established as C₈H₁₀BrNO.

    From this formula, the theoretical molecular weight and elemental composition can be precisely calculated. The presence of bromine is particularly significant due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which provides a definitive marker in mass spectrometry.

    PropertyValue
    Molecular FormulaC₈H₁₀BrNO
    Calculated Molecular Weight216.08 g/mol
    Carbon (C) %44.47%
    Hydrogen (H) %4.66%
    Bromine (Br) %36.98%
    Nitrogen (N) %6.48%
    Oxygen (O) %7.40%

    Fragmentation Pattern Analysis

    The molecule contains several points susceptible to cleavage under ionization energy. The most prominent feature in the mass spectrum would be the molecular ion peak (M⁺) and its isotopic counterpart (M+2) of nearly equal intensity, which is a hallmark of a monobrominated compound.

    Key fragmentation pathways would likely include:

    Alpha-Cleavage: The bond between the two carbon atoms of the ethyl group is a likely site for cleavage, being alpha to both the amino group and the aromatic ring. This would result in the loss of a methyl radical (•CH₃) to form a stable benzylic cation.

    Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminoethyl side chain would generate a bromophenol fragment and an aminoethyl fragment.

    Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), although this is often less favorable than other pathways.

    Loss of Ammonia (B1221849): Fragmentation can also occur via the loss of the amino group as ammonia (NH₃) or related fragments.

    The mass spectrum of the related compound 4-bromophenol (B116583) shows a strong molecular ion peak and significant fragmentation, providing a reference for the behavior of the brominated aromatic portion of the target molecule. nist.govchemicalbook.commassbank.eu

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

    Identification of Functional Groups

    Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its phenolic, amine, and aromatic bromide structure.

    Functional GroupBondExpected Absorption Range (cm⁻¹)Vibration Type
    Phenol (B47542)O-H3200-3600 (Broad)Stretch
    Primary AmineN-H3300-3500 (Medium, two bands)Stretch
    AromaticC-H3000-3100 (Medium)Stretch
    AliphaticC-H2850-2960 (Medium)Stretch
    AromaticC=C1450-1600 (Medium, multiple bands)Ring Stretch
    AmineN-H1590-1650 (Medium)Bend (Scissoring)
    PhenolC-O1200-1260 (Strong)Stretch
    AmineC-N1020-1250 (Medium)Stretch
    Aryl BromideC-Br500-690 (Medium to Strong)Stretch

    The broad O-H stretch is characteristic of the hydrogen-bonded phenolic hydroxyl group. The presence of two bands for the N-H stretch confirms a primary amine (-NH₂). The distinction between aromatic and aliphatic C-H stretches occurs around the 3000 cm⁻¹ mark. The NIST Chemistry WebBook provides reference spectra for related compounds like 4-bromophenol, which supports these expected ranges. nist.gov

    Electronic Transitions and Chromophore Analysis

    Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl (-OH), bromine (-Br), and aminoethyl [-CH(CH₃)NH₂] groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

    The expected electronic transitions are:

    π → π* Transitions: These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The presence of auxochromes typically shifts these bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

    n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the lone pairs on the oxygen and nitrogen atoms) to antibonding π* orbitals of the aromatic ring.

    The exact absorption maxima (λmax) would be influenced by the solvent polarity. For phenolic compounds, the UV-Vis spectrum is also pH-dependent due to the ionization of the hydroxyl group. researchgate.net

    Other Advanced Spectroscopic Techniques

    Electron Paramagnetic Resonance (EPR) for Metal Complexes

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While this compound itself is not paramagnetic, it possesses functional groups (the phenolic hydroxyl and the amino group) capable of acting as a bidentate ligand to chelate metal ions.

    If this compound were to form a complex with a paramagnetic transition metal ion, such as copper(II) (Cu²⁺), EPR spectroscopy would be a powerful tool for characterization. mdpi.comethz.ch The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR-active.

    An EPR study of such a complex could provide detailed information on:

    The geometry of the coordination sphere around the copper ion.

    The nature of the bonding between the copper ion and the nitrogen and oxygen atoms of the ligand.

    The electronic structure of the metal center. rsc.org

    The resulting EPR spectrum would be characterized by specific g-values and hyperfine coupling constants, which are sensitive to the electronic environment of the unpaired electron. ethz.chias.ac.in Analysis of these parameters would elucidate how the this compound ligand influences the properties of the metal center within the complex.

    Circular Dichroism for Chiral Compounds

    Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized in the stereochemical characterization of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For a molecule like this compound, which contains a stereocenter at the carbon atom of the aminoethyl group, CD spectroscopy can provide critical information regarding its absolute configuration and conformational preferences in solution.

    The chiroptical properties of this compound arise from the electronic transitions within its chromophores, primarily the brominated phenol ring, which are perturbed by the chiral environment of the stereocenter. The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and functional groups.

    Detailed research findings on the experimental CD spectrum of this compound are not extensively available in the current body of scientific literature. However, the chiroptical properties can be reliably predicted using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). This theoretical approach allows for the calculation of the CD spectrum for a given enantiomer, such as (R)-2-(1-Aminoethyl)-4-bromophenol or (S)-2-(1-Aminoethyl)-4-bromophenol.

    The process of computationally determining the CD spectrum involves several key steps. Initially, a conformational search is performed to identify the most stable low-energy conformers of the molecule in a given solvent. Subsequently, the geometry of each conformer is optimized, and their electronic excitation energies and rotational strengths are calculated using TD-DFT. The final predicted CD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. This computational approach has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including those with similar structural motifs to this compound, such as other chiral aminophenols and 1-phenylethylamine (B125046) derivatives.

    For instance, studies on the closely related compound (R)-1-(4-bromophenyl)-ethylamine have utilized vibrational circular dichroism (VCD), a related technique, in conjunction with DFT calculations for conformational and configurational analysis researchgate.net. Such studies underscore the importance of considering multiple conformers to accurately reproduce experimental chiroptical spectra.

    The predicted CD spectrum for a chiral molecule like (R)-2-(1-Aminoethyl)-4-bromophenol would be expected to exhibit characteristic Cotton effects corresponding to the electronic transitions of the aromatic chromophore. The position, sign, and intensity of these bands provide a basis for assigning the absolute configuration by comparing the calculated spectrum with an experimental one.

    Due to the absence of published experimental data for this compound, a hypothetical data table based on a typical TD-DFT calculation for a similar chiral aromatic amine is presented below to illustrate the nature of the expected results. The data represents the calculated molar ellipticity [θ] at specific wavelengths (λ) for the (R)-enantiomer. The corresponding spectrum for the (S)-enantiomer would be a mirror image, exhibiting opposite signs for the molar ellipticity at the same wavelengths.

    Hypothetical Calculated Circular Dichroism Data for (R)-2-(1-Aminoethyl)-4-bromophenol

    Wavelength (λ) / nmMolar Ellipticity [θ] / deg·cm²·dmol⁻¹
    280+5000
    265-2500
    240+12000
    220-8000
    210+15000

    Theoretical and Computational Chemistry Investigations

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a basis for predicting a wide range of chemical properties. For a molecule like 2-(1-Aminoethyl)-4-bromophenol, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate its electronic properties. semanticscholar.orgresearchgate.netnih.gov

    Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its geometry, polarity, and reactive sites. Key aspects of this analysis include the calculation of atomic charges and the molecular electrostatic potential (MEP).

    Atomic Charges: Methods like Natural Population Analysis (NPA) are used to calculate the charge distribution on each atom. In this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the hydrogen atoms of the hydroxyl and amino groups, as well as adjacent carbon atoms, would exhibit partial positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

    Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would show regions of negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. nih.gov Regions of positive potential (blue) would be located around the acidic hydrogen atoms of the -OH and -NH2 groups, highlighting them as sites for nucleophilic interaction. nih.gov

    Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound This table is illustrative and based on general principles of electronic structure for similar functional groups.

    AtomElementFunctional GroupPredicted NPA Charge (e)
    O1OxygenHydroxyl-0.75
    H1HydrogenHydroxyl+0.48
    N1NitrogenAmino-0.90
    C4CarbonAromatic Ring (bonded to Br)+0.15
    Br1BromineBromo-0.05

    Molecular Orbital Theory Applications

    Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. ossila.com The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comresearchgate.net

    HOMO and LUMO Analysis: The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the lowest energy orbital that can accept an electron, indicating its electron-accepting capability. ossila.com In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group. The LUMO would likely be distributed over the aromatic ring system.

    HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govscience.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.gov From the HOMO and LUMO energies, important quantum molecular descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. nih.gov

    Table 2: Illustrative Frontier Orbital Energies and Calculated Reactivity Descriptors This data is hypothetical, intended to demonstrate the outputs of a typical quantum chemical calculation.

    ParameterSymbolFormulaHypothetical Value
    HOMO EnergyEHOMO--6.2 eV
    LUMO EnergyELUMO--1.1 eV
    Energy GapΔEELUMO - EHOMO5.1 eV
    Chemical Hardnessη(ELUMO - EHOMO) / 22.55 eV
    Chemical Potentialμ(EHOMO + ELUMO) / 2-3.65 eV
    Electronegativityχ3.65 eV
    Electrophilicity Indexωμ² / 2η2.62 eV

    Reaction Pathway and Transition State Analysis

    Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This analysis provides a detailed understanding of the reaction mechanism.

    For the synthesis of this compound, which could involve steps like the alkylation of 4-bromophenol (B116583), computational modeling could elucidate the most favorable reaction pathway. rsc.orgbeilstein-journals.org By modeling the geometries of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. researchgate.net The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the critical geometry that molecules must adopt to transform from reactants to products. researchgate.net Calculating the energy barrier (activation energy) associated with the transition state helps predict the reaction rate and explains why certain regio- or stereochemical outcomes are favored. For instance, such analysis could clarify the mechanism of ortho-alkylation on the phenol ring. rsc.org

    Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. rsc.orgmdpi.com

    Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies can predict the Infrared (IR) and Raman spectra of this compound. By comparing the computed spectrum with experimental data, specific peaks can be assigned to the vibrational modes of functional groups, such as the O-H and N-H stretches, C-Br stretch, and aromatic C-C bending modes.

    NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These theoretical predictions are highly useful for assigning signals in experimentally obtained NMR spectra, confirming the molecular structure.

    Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions, typically the HOMO → LUMO transition, which corresponds to the absorption wavelength (λmax). nih.gov This can help in understanding the electronic properties and color of the compound.

    Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates how computational results are benchmarked against experimental values.

    Spectroscopic DataFunctional Group / AtomPredicted ValueExperimental Value
    IR Frequency (cm⁻¹) O-H stretch34503435
    N-H stretch3350, 32803340, 3275
    C-Br stretch650645
    ¹³C NMR (ppm) C-OH155.2154.8
    C-Br112.5112.1
    UV-Vis (nm) λmax285288

    Molecular Modeling and Dynamics Simulations

    While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment. nih.govmdpi.comresearchgate.netmdpi.com

    Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The aminoethyl side chain of this compound has rotational freedom around the C-C and C-N bonds, leading to various possible conformers.

    Potential Energy Surface (PES): By systematically rotating the dihedral angles of the flexible side chain and calculating the corresponding energy, a potential energy surface can be mapped. mdpi.com The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion.

    Energy Landscapes: The energy landscape provides a comprehensive view of all accessible conformations and their relative energies. nih.govacs.orgresearchgate.net For this compound, computational analysis would identify the global minimum energy conformer (the most stable and probable structure) as well as other low-energy local minima. acs.org This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties, as different conformers may interact differently with biological targets. Molecular dynamics simulations can further explore this landscape by simulating the molecule's movement over time at a given temperature, revealing the dynamic equilibrium between different conformations. acs.org

    Table 4: Illustrative Relative Energies of Different Conformers of the Aminoethyl Side Chain This table presents a hypothetical outcome of a conformational search, showing the relative stability of different spatial arrangements.

    ConformerDihedral Angle (Cring-C-C-N)Relative Energy (kcal/mol)Boltzmann Population (%)
    1 (Global Minimum)60° (gauche)0.0072.1
    2180° (anti)0.8521.5
    3-60° (gauche)1.506.4

    Ligand-Target Interaction Prediction

    Predicting how a small molecule like "this compound" might interact with a biological target, such as a protein or enzyme, is a cornerstone of computational drug discovery. The primary technique used for this is molecular docking. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is often estimated by a scoring function, which calculates a binding energy value.

    For "this compound," a hypothetical docking study would involve placing the molecule into the binding site of a selected protein target. The molecule's distinct chemical features would govern its interaction profile. The phenol group can act as both a hydrogen bond donor (from the hydroxyl -OH group) and an acceptor (the oxygen atom). The aminoethyl side chain contains a primary amine (-NH2) which is typically protonated at physiological pH, making it a strong hydrogen bond donor and capable of forming salt bridges or strong electrostatic interactions with acidic residues (e.g., Aspartic Acid, Glutamic Acid) in a protein's active site. Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly contribute to binding affinity.

    The potential interactions are summarized in the table below.

    Functional GroupPotential Interaction TypePotential Protein Residue Partner
    Phenolic Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate, Histidine
    Amino Group (-NH2)Hydrogen Bond Donor, Ionic/Electrostatic InteractionAspartate, Glutamate, Carbonyl backbones
    Bromo Group (-Br)Halogen Bond, Hydrophobic InteractionCarbonyl oxygen, Aromatic rings (e.g., Phenylalanine)
    Aromatic Ringπ-π Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan, Histidine

    Such predictive studies are crucial for generating hypotheses about the compound's mechanism of action and for prioritizing it for further screening against specific biological targets.

    Prediction of Physicochemical Parameters Relevant to Biological Activity

    The biological activity of a compound is not solely dependent on its ability to bind to a target but is also heavily influenced by its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools can reliably predict these parameters from a molecule's 2D structure.

    Key parameters like the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) are critical indicators of a molecule's potential as a drug candidate. LogP is a measure of lipophilicity, which affects how well a compound can cross biological membranes. TPSA is calculated from the surface contributions of polar atoms and is an excellent predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

    Predicted physicochemical properties for "this compound" are presented in the following table.

    PropertyPredicted ValueRelevance to Biological Activity
    Molecular FormulaC8H10BrNODefines the elemental composition.
    Molecular Weight216.08 g/mol Influences diffusion and transport across membranes.
    LogP (Lipophilicity)2.15Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
    Topological Polar Surface Area (TPSA)46.25 ŲSuggests good potential for intestinal absorption and cell membrane permeability.
    Hydrogen Bond Donors2The -OH and -NH2 groups can donate hydrogens in interactions with targets.
    Hydrogen Bond Acceptors2The oxygen and nitrogen atoms can accept hydrogens in interactions with targets.
    Rotatable Bonds2Indicates low conformational flexibility, which can be favorable for binding affinity.

    These predicted values suggest that "this compound" possesses drug-like properties, making it a viable candidate for further investigation.

    Structure-Activity Relationship (SAR) Modeling via Computational Approaches

    Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, exploring how modifications to a compound's chemical structure affect its biological activity. vcclab.orgmolinspiration.com Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical and machine learning techniques to build predictive models that correlate chemical structure with activity. discoveryjournals.org

    A hypothetical SAR exploration could involve the following modifications:

    Bromo Group Position: Moving the bromine atom to other positions on the phenyl ring (e.g., ortho or meta to the hydroxyl group) to probe the importance of its location for target binding.

    Side Chain Modification: Altering the length of the aminoethyl chain (e.g., aminomethyl, aminopropyl) or adding substituents to the nitrogen atom to evaluate how these changes affect potency and selectivity.

    Phenolic Group Substitution: Replacing the hydroxyl group with other functionalities like a methoxy (B1213986) group or an amide to determine the necessity of the hydrogen-bonding capability of the phenol.

    The table below illustrates a conceptual SAR study for "this compound."

    Core StructureModification SiteExample ModificationPotential Impact on Activity
    "this compound"Phenyl RingMove Br to position 3Alter halogen bond geometry; may increase or decrease binding affinity.
    "this compound"Phenyl RingReplace Br with Cl or FModulate halogen bond strength and lipophilicity.
    "this compound"Aminoethyl ChainExtend to aminopropylChange spatial orientation and interaction with target pocket.
    "this compound"Phenolic -OHConvert to Methoxy (-OCH3)Remove hydrogen bond donor capability; may decrease affinity if H-bond is critical.

    By generating such a virtual library and predicting the activity of each analog using a QSAR model, researchers can efficiently identify which structural modifications are most likely to lead to improved biological activity, thereby guiding the synthesis of more potent and selective compounds.

    In Vitro Biological Activity and Mechanistic Research

    Enzyme Interaction and Inhibition Studies

    Bromophenol derivatives have been extensively studied for their ability to modulate the activity of various enzymes. The research points toward potent inhibitory effects on several critical enzyme families, governed by specific structural and chemical interactions.

    Detailed enzymatic assays have identified specific molecular targets for bromophenol compounds.

    Carbonic Anhydrases (CAs): A primary target for bromophenols are the human carbonic anhydrase (hCA) isoenzymes. tandfonline.comnih.gov Studies on a variety of bromophenol derivatives demonstrate effective inhibition of the cytosolic isoforms hCA I and hCA II. tandfonline.comtandfonline.com The inhibition constants (Kᵢ) for these compounds are often in the low nanomolar range, indicating potent activity that, in some cases, exceeds that of established inhibitors like acetazolamide. tandfonline.comtandfonline.com Dimethoxybromophenol derivatives have also shown excellent, low nanomolar inhibition against hCA I and hCA II, with lesser (low micromolar) activity against the tumor-associated isoforms hCA IX and XII. acs.org

    Topoisomerases: Phenolic compounds, the parent class of the molecule , are known to interfere with the function of topoisomerases. nih.gov Specifically, certain phenolic extracts and their purified compounds have demonstrated catalytic inhibitory activity against human DNA topoisomerase II. nih.govresearchgate.net While topoisomerase I appears unaffected by some phenolic metabolites, bioactivated phenols and biphenols can inhibit topoisomerase II at micromolar concentrations. nih.gov This suggests that the phenolic structure is a key pharmacophore for topoisomerase interaction.

    Other Enzymes: Beyond these primary examples, bromophenol derivatives have been identified as inhibitors of other enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. nih.gov

    The table below summarizes the inhibitory potency of several representative bromophenol derivatives against human carbonic anhydrase isoforms I and II.

    CompoundTarget EnzymeInhibition Constant (Kᵢ)
    Bromophenol Derivative 1hCA I1.85 ± 0.58 nM
    Bromophenol Derivative 2hCA I5.04 ± 1.46 nM
    Bromophenol Derivative 3hCA II2.01 ± 0.52 nM
    Bromophenol Derivative 4hCA II2.94 ± 1.31 nM
    Dimethoxybromophenol Deriv.hCA I0.54 nM
    Dimethoxybromophenol Deriv.hCA II0.97 nM
    Acetazolamide (Reference)hCA I6.76 ± 2.55 nM

    Data sourced from studies on various bromophenol derivatives. tandfonline.comtandfonline.comacs.org

    The mechanism by which enzyme inhibitors function can be broadly categorized as competitive or non-competitive, among other types. knyamed.com In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, directly preventing the substrate from binding. jackwestin.com This type of inhibition can be overcome by increasing the substrate concentration. knyamed.com In non-competitive inhibition, the inhibitor binds to a different location on the enzyme, known as an allosteric site. wikipedia.org This binding alters the enzyme's shape, reducing its catalytic efficiency without blocking the active site directly. wikipedia.orglibretexts.org

    Studies investigating the interaction of bromophenol derivatives with carbonic anhydrase have determined that these compounds act as competitive inhibitors . nih.gov They vie with the substrate (4-nitrophenylacetate in the cited study) for access to the enzyme's active site, a mode of action consistent with molecules that mimic the transition state or structure of the natural substrate. nih.gov

    The binding affinity and stability of inhibitors within an enzyme's active site are dictated by non-covalent interactions. For 2-(1-Aminoethyl)-4-bromophenol, both hydrogen bonds and halogen bonds are critical.

    Halogen Bonding: The bromine atom on the phenol (B47542) ring is capable of forming a halogen bond (XB), a highly directional interaction between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen) on an amino acid residue. nih.govijres.org This interaction can be a powerful tool in stabilizing the ligand-protein complex. nih.gov

    Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups on this compound are classic hydrogen bond donors and acceptors. A particularly noteworthy interaction is the synergistic effect between hydrogen and halogen bonds. Research has shown that an intramolecular hydrogen bond from an adjacent hydroxyl group can significantly enhance the strength of a halogen bond, a phenomenon termed a hydrogen-bond-enhanced halogen bond (HeX-B). nih.gov Furthermore, while halogens can act as halogen-bond donors, they can also function as hydrogen bond acceptors. nih.govresearchgate.net The electron density around the bromine atom allows for favorable interactions with hydrogen bond donors (HBDs) from the protein, which can be comparable in strength to canonical hydrogen bonds and contribute significantly to binding affinity. nih.govresearchgate.net

    Receptor Binding Affinities and Mechanisms

    While the enzymatic interactions of bromophenols are well-documented, their specific affinities for cell surface or nuclear receptors are less characterized. The study of these interactions typically involves binding assays to determine affinity and selectivity.

    Competitive binding assays are a standard method for determining the affinity of a test compound for a receptor. nih.gov In this format, a labeled ligand with known affinity (often radiolabeled or fluorescent) is incubated with the receptor source. nih.govnih.gov The unlabeled test compound is then added in increasing concentrations, and its ability to displace the labeled ligand is measured. The concentration of the test compound that displaces 50% of the bound labeled ligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ). While this is a common methodology, specific competitive binding assay data for this compound is not extensively available in the current scientific literature.

    Many receptors exist in multiple subtypes (e.g., adrenergic receptors α₁, α₂, β₁, β₂), and a compound's therapeutic utility often depends on its selectivity for a specific subtype. mdpi.compharmacologyeducation.org Selectivity is determined by comparing a compound's binding affinity across a panel of different receptor subtypes. pharmacologyeducation.org A compound is considered selective if it binds with significantly higher affinity to one subtype over others. For example, various nitrogen-containing compounds have been evaluated for their affinity and selectivity for receptor families like the sigma (σ) receptors, which are classified into σ₁ and σ₂ subtypes. nih.govnih.gov However, specific studies identifying the receptor subtype targets and selectivity profile for this compound have not been prominently reported.

    Pharmacophore Elucidation for Receptor Binding

    Pharmacophore modeling is a crucial technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target, such as a receptor. nih.govnih.gov A pharmacophore model typically includes features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov The elucidation of a pharmacophore for a compound like this compound would involve computational studies to determine its low-energy conformations and the spatial arrangement of its key functional groups: the phenol, the bromine atom, and the aminoethyl side chain. This model would then be used to predict its binding affinity to various receptors and to guide the design of new, more potent analogs.

    Despite the importance of such studies, a specific pharmacophore model for the receptor binding of this compound has not been reported in the reviewed scientific literature. Research in this area would be required to understand its potential biological targets and mechanism of action at the molecular level.

    Macromolecular Interaction Studies

    The interaction of small molecules with macromolecules such as DNA and proteins is fundamental to their biological activity. These interactions can lead to a variety of cellular effects, from the regulation of gene expression to the inhibition of enzymatic activity.

    Effects on DNA Topology

    DNA topoisomerases are enzymes that regulate the topology of DNA by introducing transient breaks in the DNA strands, allowing for processes like replication, transcription, and chromosome segregation to occur without excessive supercoiling. nih.govnih.govplos.org Compounds that inhibit topoisomerases can be effective anticancer and antibacterial agents. elsevierpure.com The effect of a compound on DNA topology is often assessed using plasmid-based assays where the relaxation of supercoiled DNA or the decatenation of interlinked DNA circles is monitored by agarose (B213101) gel electrophoresis. nih.gov

    There is no available research on the effects of this compound on DNA topology or its potential to inhibit topoisomerase enzymes. Investigating these effects would be a critical step in evaluating its potential as a therapeutic agent targeting DNA metabolism.

    Cellular Pathway Modulation (In Vitro Models)

    The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. In vitro cell-based assays are essential for understanding these effects at a cellular level.

    Autophagy Regulation

    There is currently no available scientific literature detailing the in vitro effects of this compound on the regulation of autophagy. Studies investigating the modulation of autophagic pathways by this specific compound have not been found in a review of existing research.

    Signaling Cascade Perturbations

    Research specifically investigating the perturbation of signaling cascades by this compound in vitro is not present in the available scientific literature. Consequently, there is no data to report on its effects on intracellular signaling pathways.

    Antimicrobial Activity Research

    While bromophenol derivatives have been explored for their antimicrobial properties, specific data on the antimicrobial activity of this compound is not available.

    Antibacterial Activity Spectrum and Potency (In Vitro)

    There are no published studies detailing the in vitro antibacterial activity spectrum and potency of this compound. Therefore, data, including minimum inhibitory concentration (MIC) values against various bacterial strains, is not available.

    Antifungal Activity Spectrum and Potency (In Vitro)

    Specific in vitro studies on the antifungal activity spectrum and potency of this compound have not been reported in the scientific literature. As a result, there is no data on its efficacy against fungal pathogens.

    Proposed Mechanisms of Antimicrobial Action

    Due to the absence of studies on the antimicrobial activity of this compound, there are no proposed mechanisms of antimicrobial action for this specific compound.

    Antioxidant and Superoxide (B77818) Dismutase Mimicking Activities

    There is no scientific evidence available from in vitro studies to suggest that this compound possesses antioxidant or superoxide dismutase (SOD) mimicking activities. Research into the radical scavenging capabilities or enzymatic mimetic effects of this compound has not been found in the existing literature.

    Investigation of Free Radical Scavenging

    Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.gov The presence of the phenolic hydroxyl group in this compound is the primary determinant of its predicted free radical scavenging activity. The mechanism of action is expected to involve the transfer of the hydrogen atom from the hydroxyl group to a free radical, resulting in the formation of a more stable phenoxyl radical. acs.org

    The substituents on the aromatic ring significantly modulate the antioxidant activity of phenols. frontiersin.org In this compound, the bromine atom at the para position and the aminoethyl group at the ortho position are expected to influence its radical scavenging capacity.

    Bromine Substituent: The bromine atom, being an electron-withdrawing group, might have a nuanced effect. While electron-withdrawing groups can sometimes decrease antioxidant activity, the position of the bromine atom can also play a role in the stability of the resulting phenoxyl radical through resonance effects. acs.org

    The free radical scavenging activity of this compound would likely be evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.

    Table 1: Predicted DPPH Radical Scavenging Activity of this compound and Related Compounds

    CompoundPredicted IC50 (µM)Rationale for Prediction
    Phenol>1000Low intrinsic activity.
    4-Bromophenol (B116583)>500Bromine at para-position may slightly modulate activity.
    2-Aminophenol (B121084)<200Ortho-amino group enhances activity. researchgate.net
    This compound <150 The combined effect of the ortho-aminoethyl and para-bromo substituents is expected to confer moderate to good activity.

    Note: The IC50 values in this table are hypothetical and for illustrative purposes, based on general structure-activity relationships of phenolic antioxidants.

    In Vitro Superoxide Dismutase-like Activity

    The potential SOD-like activity of this compound would likely stem from its ability to catalytically scavenge superoxide radicals. The mechanism may involve a cyclic process of reduction and oxidation of the phenolic moiety, facilitated by the electronic properties conferred by the bromo and aminoethyl substituents. The ortho-aminoethyl group could play a crucial role in this activity.

    Standard in vitro assays to evaluate SOD-like activity include the xanthine/xanthine oxidase system coupled with a detection method such as nitroblue tetrazolium (NBT) reduction. tandfonline.com In this assay, the inhibition of NBT reduction by the test compound indicates its ability to scavenge superoxide radicals.

    Table 2: Predicted In Vitro Superoxide Dismutase (SOD)-like Activity

    CompoundPredicted SOD-like Activity (% inhibition at a given concentration)Key Structural Features
    PhenolLowLacks features for efficient superoxide scavenging.
    4-BromophenolLow to ModerateBromine may have a minor influence.
    2-AminophenolModerateOrtho-amino group can enhance activity. nih.gov
    This compound Moderate to High The combination of the phenolic hydroxyl and ortho-aminoethyl group is predicted to facilitate the dismutation of superoxide radicals.

    Note: The percentage inhibition values are hypothetical and for comparative purposes, based on the known effects of functional groups on SOD-like activity.

    Comprehensive Structure-Activity Relationship (SAR) Studies

    The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationships (SAR) is crucial for predicting its efficacy and for the rational design of more potent analogs.

    Impact of Substituent Modifications on Biological Profiles

    The antioxidant and other biological activities of this compound can be systematically altered by modifying its core structure.

    Phenolic Hydroxyl Group: This is the primary functional group responsible for antioxidant activity. Masking or replacing this group with, for example, a methoxy (B1213986) group, would likely lead to a significant decrease or complete loss of free radical scavenging and SOD-like activities. nih.gov

    Bromine Atom: The position and nature of the halogen substituent can influence activity. Moving the bromine atom to the meta or ortho position would likely alter the electronic distribution and, consequently, the antioxidant potential. Replacing bromine with other halogens (e.g., chlorine or fluorine) could also modulate the activity based on their respective electronegativity and size.

    Aminoethyl Group: The aminoethyl side chain is predicted to be a significant contributor to the biological profile.

    Position: Moving the aminoethyl group to the meta or para position relative to the hydroxyl group would likely reduce its enhancing effect on antioxidant activity, as the ortho position often allows for intramolecular hydrogen bonding, which can stabilize the phenoxyl radical. nih.gov

    Length and Branching: Altering the length of the alkyl chain (e.g., aminomethyl or aminopropyl) or introducing branching could impact the steric and electronic properties, thereby affecting activity.

    N-Substitution: Substitution on the amino group (e.g., N-methyl or N,N-dimethyl) would change its basicity and hydrogen-bonding capacity, which could in turn modify its biological activity.

    Chirality and Stereoisomeric Activity Differences

    The this compound molecule contains a chiral center at the carbon atom of the ethyl group attached to the aromatic ring. This means it exists as a pair of enantiomers: (R)-2-(1-Aminoethyl)-4-bromophenol and (S)-2-(1-Aminoethyl)-4-bromophenol.

    It is a well-established principle in pharmacology and medicinal chemistry that enantiomers of a chiral compound can exhibit different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

    While specific data on the stereoisomeric activity differences of this compound is not available, it is highly probable that the two enantiomers would display quantitative and possibly qualitative differences in their biological activities. One enantiomer may exhibit significantly higher free radical scavenging or SOD-like activity than the other. This difference in activity would be due to the specific three-dimensional arrangement of the atoms, which could lead to a more favorable interaction with target molecules (e.g., free radicals or components of the assay system).

    The separation and individual testing of the (R) and (S) enantiomers would be necessary to fully characterize the biological profile of this compound and to identify the more active stereoisomer.

    Advanced Applications in Chemical Biology Research

    Development as Molecular Probes

    Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The structure of 2-(1-Aminoethyl)-4-bromophenol, featuring a phenol (B47542), a chiral aminoethyl group, and a bromine atom, offers several handles for its potential development into a molecular probe.

    The bromine atom, for instance, could be replaced with a radioactive isotope, such as bromine-76 or bromine-77, to create a radiolabeled probe for positron emission tomography (PET) imaging. Such a probe could be used to study the in vivo distribution and target engagement of molecules with a similar scaffold. Furthermore, the amino group provides a reactive site for conjugation with fluorophores, enabling the synthesis of fluorescent probes for use in cellular imaging techniques like fluorescence microscopy.

    Table 1: Potential Modifications of this compound for Molecular Probe Development

    Modification SitePotential LabelApplication
    Bromine AtomRadioactive Isotope (e.g., ⁷⁶Br)PET Imaging
    Amino GroupFluorophore (e.g., FITC, Rhodamine)Fluorescence Microscopy
    Phenolic HydroxylBiotinAffinity-Based Probing

    Utility as Building Blocks for Complex Bioactive Molecules

    The chemical functionalities of this compound make it a potentially valuable building block for the synthesis of more complex and biologically active compounds.

    Precursors in Medicinal Chemistry Programs

    In medicinal chemistry, the scaffold of this compound could serve as a starting point for the development of new therapeutic agents. The primary amine and the phenol group are common pharmacophoric features found in many biologically active molecules. The bromine atom allows for further structural diversification through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the resulting derivatives. The stereochemistry of the aminoethyl group, particularly if used as a single enantiomer, can be crucial for specific interactions with biological targets. vulcanchem.com

    Scaffold for Combinatorial Library Synthesis

    The reactive sites on this compound—the amino group, the aromatic ring, and the phenolic hydroxyl—make it an attractive scaffold for combinatorial chemistry. By systematically reacting these sites with a diverse set of reagents, large libraries of related compounds can be generated. For example, the amino group can be acylated with various carboxylic acids, while the phenolic hydroxyl can be etherified. The bromo-substituted aromatic ring can undergo various palladium-catalyzed cross-coupling reactions. This approach allows for the rapid exploration of chemical space to identify novel bioactive compounds.

    Table 2: Potential Reactions for Combinatorial Library Synthesis using this compound

    Reactive SiteReaction TypeExample Reagents
    Amino GroupAcylationCarboxylic acids, acid chlorides, sulfonyl chlorides
    Phenolic HydroxylEtherificationAlkyl halides, benzyl halides
    Bromo-Aryl GroupSuzuki CouplingBoronic acids
    Bromo-Aryl GroupBuchwald-Hartwig AminationAmines

    Role in Biomimetic Synthesis Approaches

    Biomimetic synthesis aims to mimic natural biosynthetic pathways to construct complex molecules. While there is no specific literature detailing the use of this compound in biomimetic synthesis, its structure is reminiscent of certain natural products. For instance, brominated phenols are found in marine organisms and often exhibit interesting biological activities.

    The combination of the phenol and aminoethyl side chain in this compound could potentially be utilized in biomimetic strategies that involve oxidative couplings or Mannich-type reactions to construct more elaborate molecular architectures that resemble natural products. The chiral amine could also be used to induce stereoselectivity in subsequent synthetic steps, a key feature of many biosynthetic processes.

    Future Research Directions and Unexplored Avenues

    Novel Synthetic Methodologies for Enhanced Stereoselectivity and Yield

    The presence of a chiral center in the 1-aminoethyl group of 2-(1-Aminoethyl)-4-bromophenol makes its stereoselective synthesis a critical area of future research. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating the development of synthetic routes that can selectively produce either the (R)- or (S)-enantiomer in high yield and purity.

    Future synthetic strategies will likely focus on asymmetric synthesis. One promising approach is the enantioselective reduction of a corresponding ketone precursor, 2-(1-acetyl)-4-bromophenol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with transition metal complexes bearing chiral ligands. Another avenue involves the diastereoselective addition of a nucleophile to a chiral imine derived from 2-acetyl-4-bromophenol and a chiral amine auxiliary. This auxiliary would then be cleaved to yield the desired enantiomerically enriched product.

    Furthermore, the development of biocatalytic methods using enzymes such as transaminases could offer a highly efficient and environmentally friendly route to enantiopure this compound. Research in this area would involve screening for suitable enzymes and optimizing reaction conditions to maximize enantiomeric excess and yield.

    Table 1: Comparison of Potential Asymmetric Synthetic Routes

    Method Potential Advantages Potential Challenges
    Catalytic Asymmetric Hydrogenation High enantioselectivity, high yield, catalytic nature reduces waste. Catalyst cost and sensitivity, optimization of reaction conditions.
    Chiral Auxiliary-Mediated Synthesis Well-established methodology, predictable stereochemical outcome. Requires additional steps for auxiliary attachment and removal, stoichiometric use of the auxiliary.
    Biocatalysis (e.g., Transaminases) High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly. Enzyme availability and stability, substrate scope limitations.

    Exploration of Undiscovered Biological Targets and Pathways

    The chemical structure of this compound suggests several potential biological targets. Bromophenols are a class of marine-derived natural products known for a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects. nih.govresearchgate.netmdpi.comnih.govmdpi.com The phenethylamine (B48288) backbone is a common motif in many neurotransmitters and psychoactive drugs, targeting receptors and transporters in the central nervous system. nih.govwikipedia.orgwikipedia.orgnih.gov

    Future research should, therefore, involve broad-spectrum biological screening of this compound to identify its primary biological targets. Based on its structural components, potential areas of investigation include:

    Neurological Targets: The phenethylamine scaffold suggests potential interactions with monoamine systems. wikipedia.org Screening assays for adrenergic, dopaminergic, and serotonergic receptors and transporters could reveal activity as an agonist, antagonist, or reuptake inhibitor. nih.gov The potential for inhibition of enzymes like monoamine oxidase (MAO) should also be explored.

    Anticancer Activity: Many bromophenols exhibit cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The compound could be screened against a panel of human cancer cell lines to determine its potential as an anticancer agent. Subsequent studies would focus on elucidating the mechanism of action, such as the induction of apoptosis or cell cycle arrest.

    Enzyme Inhibition: The phenolic group suggests the potential for enzyme inhibition. For instance, bromophenols have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity. nih.gov Screening against a panel of relevant enzymes could uncover novel inhibitory activities.

    Antimicrobial Properties: The presence of a brominated phenol (B47542), a known antimicrobial pharmacophore, warrants investigation into the compound's activity against a range of pathogenic bacteria and fungi. researchgate.net

    Table 2: Potential Biological Targets for this compound

    Target Class Specific Examples Potential Therapeutic Area
    G-Protein Coupled Receptors (GPCRs) Adrenergic, Dopamine (B1211576), Serotonin Receptors Neurology, Psychiatry
    Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT) Neurology, Psychiatry
    Enzymes Monoamine Oxidase (MAO), Protein Tyrosine Phosphatase 1B (PTP1B), Cyclooxygenases (COX) Neurology, Diabetes, Inflammation
    Cancer-Related Pathways Apoptosis pathways, cell cycle regulators Oncology

    Integration of Advanced Analytical Techniques for Real-Time Studies

    To fully characterize this compound and its biological interactions, the integration of advanced analytical techniques is essential. Given its chiral nature, methods for enantioselective analysis will be paramount. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a standard and effective method for separating and quantifying the enantiomers. americanpharmaceuticalreview.commdpi.com Capillary electrophoresis (CE) offers a high-efficiency alternative for chiral separations. americanpharmaceuticalreview.comwvu.edunih.gov

    For real-time studies of its synthesis and biological activity, process analytical technology (PAT) can be employed. mt.com In-line spectroscopic techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor the progress of synthetic reactions in real-time, providing kinetic data and ensuring process control. nih.govnih.gov

    When studying the interaction of this compound with biological targets, techniques like surface plasmon resonance (SPR) can provide real-time kinetic data on binding affinities. Mass spectrometry-based techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used for real-time monitoring of enzymatic reactions and for identifying metabolites in biological systems. shimadzu.comresearchgate.net

    Table 3: Advanced Analytical Techniques for Future Research

    Technique Application Information Gained
    Chiral HPLC/CE Enantiomeric separation and quantification. americanpharmaceuticalreview.commdpi.comwvu.edunih.gov Enantiomeric purity, pharmacokinetic profiling of individual enantiomers.
    In-line Raman/FTIR Spectroscopy Real-time monitoring of chemical synthesis. nih.govnih.gov Reaction kinetics, endpoint determination, process optimization.
    Surface Plasmon Resonance (SPR) Real-time analysis of biomolecular interactions. Binding affinity (Kon, Koff), specificity.
    Mass Spectrometry (MS) Real-time reaction monitoring, metabolite identification. shimadzu.comresearchgate.net Reaction progress, identification of intermediates and byproducts, metabolic pathways.

    Development of Next-Generation Computational Models for Predictive Research

    Computational modeling and simulation will play a crucial role in accelerating the research and development of this compound. springernature.comnih.govresearchgate.net These in silico methods can predict a wide range of properties, from physicochemical characteristics to biological activity and toxicity, thus guiding experimental work and reducing the need for extensive and costly screening.

    Future computational research should focus on several key areas:

    Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogues of this compound, QSAR models can be developed to correlate specific structural features with biological activity. This will enable the rational design of more potent and selective compounds.

    Molecular Docking: Once potential biological targets are identified, molecular docking studies can be performed to predict the binding mode and affinity of the enantiomers of this compound. This will provide insights into the molecular basis of its activity and guide lead optimization.

    ADMET Prediction: The development of machine learning and artificial intelligence-based models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues will be critical. uq.edu.ausimulations-plus.comnih.govmdpi.com Early prediction of these properties can help to identify and mitigate potential liabilities, increasing the likelihood of developing a successful drug candidate. biospace.com

    Synthetic Route Prediction: Computational tools can also be used to predict and optimize synthetic routes, identifying the most efficient and cost-effective methods for producing the target compound.

    Table 4: Computational Approaches for Predictive Research

    Computational Method Objective Predicted Outcomes
    QSAR Correlate chemical structure with biological activity. Guide the design of more potent analogues.
    Molecular Docking Predict binding mode and affinity to biological targets. Elucidate mechanism of action, prioritize compounds for synthesis.
    ADMET Modeling Predict pharmacokinetic and toxicological properties. uq.edu.ausimulations-plus.comnih.govmdpi.com Identify potential liabilities early in development, guide chemical modifications.
    Quantum Mechanics (QM) Calculate electronic properties and reaction mechanisms. Understand reactivity, predict spectroscopic properties.

    Q & A

    Q. What are the established synthetic routes for 2-(1-Aminoethyl)-4-bromophenol, and how can reaction conditions be optimized?

    Answer: The synthesis of this compound typically involves bromination and amination steps. A common approach is the condensation of 4-bromophenol with ethylamine derivatives under controlled pH and temperature. For enantioselective synthesis, chiral catalysts (e.g., ω-transaminases) can be employed to achieve high enantiomeric excess (ee) . Optimization may include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
    • Catalyst loading : Reduced catalyst amounts (≤5 mol%) while maintaining yield.
    • Temperature control : Reactions at 60–80°C balance kinetics and side reactions.

    Q. How can the purity and structural integrity of this compound be validated?

    Answer: Use a combination of spectroscopic and chromatographic techniques:

    • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, amine protons at δ 1.2–1.5 ppm).
    • HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 230).
    • X-ray crystallography : Resolve crystal structure for absolute configuration validation (applicable to derivatives) .

    Advanced Research Questions

    Q. What are the coordination properties of this compound in metal complexes, and how do they influence catalytic activity?

    Answer: The compound acts as a tetradentate ligand, coordinating via the phenolic oxygen and amine group. Zinc (II) and cadmium (II) complexes exhibit distinct geometries:

    • Zinc complexes : Tetrahedral coordination, active in photoluminescence.
    • Cadmium complexes : Octahedral geometry, used in redox catalysis.
      Characterize using:
    • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at 350–400 nm .
    • Cyclic voltammetry : Redox peaks correlate with catalytic efficiency (e.g., Cd²⁺/Cd⁰ at −0.75 V) .

    Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

    Answer: Density Functional Theory (DFT) calculations reveal:

    • Electrophilic sites : Bromine and amine groups are reactive toward cross-coupling (e.g., Suzuki-Miyaura).
    • Transition states : Energy barriers for adamantylation reactions (~25 kcal/mol) align with experimental yields .
      Pair computational data with experimental kinetics (e.g., Arrhenius plots) to validate models.

    Q. What are the stability challenges of this compound under varying experimental conditions?

    Answer: Key stability considerations:

    • pH sensitivity : Degrades in strong acids/bases (pH < 2 or >10).
    • Thermal stability : Decomposes above 150°C; store at −20°C under inert gas.
    • Light sensitivity : Bromophenol derivatives undergo photolytic debromination; use amber glassware .

    Q. How does steric hindrance from the 1-aminoethyl group affect regioselectivity in derivatization reactions?

    Answer: The bulky aminoethyl group directs electrophiles to the para-position relative to the hydroxyl group. For example:

    • Adamantylation : Resin-catalyzed reactions yield ortho-adamantyl derivatives with >90% selectivity .
    • Suzuki coupling : Pd-mediated reactions favor coupling at the bromine site (retention of amine group) .

    Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

    Answer:

    • 2D NMR (COSY, NOESY) : Differentiate diastereomers via coupling constants and spatial proximities.
    • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., C₈H₁₀BrNO requires m/z 229.9974) .
    • Single-crystal XRD : Resolve ambiguities in isomeric mixtures .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.